3-Fluoro-N',5-dihydroxybenzene-1-carboximidamide
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Overview
Description
3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom at the third position, hydroxyl groups at the first and fifth positions, and a carboximidamide group at the first position of the benzene ring . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative, such as 3-fluorophenol.
Hydroxylation: The hydroxylation of the benzene ring is achieved using reagents like hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions to introduce hydroxyl groups at the desired positions.
Carboximidamide Formation:
Industrial Production Methods
Industrial production methods for 3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboximidamide group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboximidamide moiety play crucial roles in its binding affinity and reactivity with biological molecules. The fluorine atom enhances its stability and lipophilicity, facilitating its penetration into biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxybenzene-1-carboximidamide
- 3-Fluoro-2,5-dihydroxybenzene-1-carboximidamide
- 3-Fluoro-5-hydroxybenzene-1-carboximidamide
Uniqueness
3-Fluoro-N’,5-dihydroxybenzene-1-carboximidamide is unique due to the specific positioning of the fluorine atom and hydroxyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H7FN2O2 |
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Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-N',5-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(7(9)10-12)2-6(11)3-5/h1-3,11-12H,(H2,9,10) |
InChI Key |
XUPDBVFKOHBFCX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1O)F)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C(=NO)N |
Origin of Product |
United States |
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